2-Benzylideneindolin-3-one
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Overview
Description
2-Benzylideneindolin-3-one is a synthetic organic compound that belongs to the indolinone family This compound is characterized by a benzylidene group attached to the indolin-3-one core structure
Synthetic Routes and Reaction Conditions:
Metal-Free Synthesis: One of the methods involves a formal [4+1] annulation from o-azidobenzaldehydes and terminal alkynes.
Palladium-Catalyzed Synthesis: Another method utilizes a palladium-catalyzed carbonylative synthesis from 2-iodoanilines and arylacetylenes, with formic acid as the CO source and acetic anhydride as the activator.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Types of Reactions:
E–Z Isomerization: this compound undergoes E–Z isomerization under various solvents, temperature, and light sources.
Cycloaddition Reactions: The compound can participate in regioselective [3+2] cycloaddition reactions with functional olefins, leading to the formation of indanone-fused cyclopentane polycycles.
Common Reagents and Conditions:
E–Z Isomerization: Solvents, temperature variations, and light sources are commonly used to control the isomerization process.
Cycloaddition Reactions: DABCO (1,4-diazabicyclo[2.2.2]octane) is used as a base under mild conditions for cycloaddition reactions.
Major Products:
E–Z Isomerization: The major products are the E and Z isomers of this compound.
Cycloaddition Reactions: The major products are indanone-fused cyclopentane polycycles with multiple substituents.
Scientific Research Applications
2-Benzylideneindolin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds and materials.
Industry: The compound finds applications in the synthesis of dyes, flavors, and fragrances.
Mechanism of Action
The mechanism of action of 2-Benzylideneindolin-3-one primarily involves the inhibition of kinase families, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt various cellular processes, leading to its antitumor effects . Additionally, it can interact with microtubules, destabilizing them and inhibiting their polymerization, which is essential for cell division .
Comparison with Similar Compounds
3-Benzylideneindolin-2-one: This compound is structurally similar but differs in the position of the benzylidene group.
Indoline-3-one Derivatives: Various derivatives of indoline-3-one exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness: 2-Benzylideneindolin-3-one stands out due to its specific structural features and the ability to undergo E–Z isomerization, which can be controlled under specific conditions . Its diverse applications in chemistry, biology, and medicine further highlight its uniqueness and importance in scientific research.
Properties
Molecular Formula |
C15H11NO |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2E)-2-benzylidene-1H-indol-3-one |
InChI |
InChI=1S/C15H11NO/c17-15-12-8-4-5-9-13(12)16-14(15)10-11-6-2-1-3-7-11/h1-10,16H/b14-10+ |
InChI Key |
AKFPHXCDBVJHSP-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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